2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine
Overview
Description
2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a tert-butyl group and two chlorine atoms at the 4 and 6 positions of the triazine ring. It is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine typically involves the reaction of cyanuric chloride with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The process can be summarized as follows:
- Dissolve cyanuric chloride in an organic solvent.
- Add tert-butylamine dropwise while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form corresponding amines and chlorinated triazines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound under reflux conditions.
Major Products:
Nucleophilic Substitution: Products include substituted triazines with various functional groups depending on the nucleophile used.
Hydrolysis: Products include tert-butylamine and chlorinated triazines.
Scientific Research Applications
2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use as a herbicide or pesticide due to its ability to inhibit photosynthesis in plants.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine involves its interaction with biological molecules. In plants, it inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, preventing electron transfer and ultimately leading to plant death. In other applications, the compound’s reactivity with nucleophiles and its ability to form stable complexes with metals are key factors in its mechanism of action.
Comparison with Similar Compounds
2,4,6-Trichloro-1,3,5-triazine:
2-(Tert-butyl)-4-chloro-6-methoxy-1,3,5-triazine: A similar compound with a methoxy group instead of a second chlorine atom.
2-(Tert-butyl)-4,6-dimethoxy-1,3,5-triazine: A compound with two methoxy groups instead of chlorine atoms.
Uniqueness: 2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the chlorine atoms contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-tert-butyl-4,6-dichloro-1,3,5-triazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3/c1-7(2,3)4-10-5(8)12-6(9)11-4/h1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOAJICWQJCFMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=N1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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